FERRIC VALERATE

Description

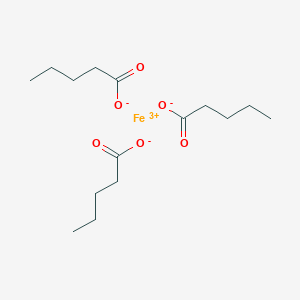

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

iron(3+);pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAYTLAXRWFCKG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)[O-].CCCCC(=O)[O-].CCCCC(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625184 | |

| Record name | Iron(3+) tripentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10450-56-3 | |

| Record name | Iron(3+) tripentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ferric Valerate and Analogous Iron Iii Valerate Complexes

Direct Synthesis Routes from Iron Precursors and Valeric Acid

The direct synthesis of ferric valerate (B167501) involves the reaction of an iron source with valeric acid or its salts. Several methods have been developed to achieve this transformation, each with specific advantages and reaction conditions.

One approach involves reacting an organometallic iron compound with a stoichiometric excess of a carboxylic acid, such as valeric acid. google.com The mixture is heated under an inert atmosphere, like nitrogen, to the thermal decomposition temperature of the organometallic precursor. google.com This process liberates iron cations that react in situ with the carboxylate anions from the valeric acid, forming the ferric valerate complex. google.com The resulting product can often be used without extensive purification. google.com

Another patented method describes the production of iron carboxylates by reacting metallic iron directly with a carboxylic acid. google.com To facilitate the reaction, a trivalent iron compound is added to the reaction liquid at the start. google.com The process may also be enhanced by the presence of a metal (or its compound) with a standard electrode potential between -2.5 and 0.1 V, or specific metals like Ag, Bi, or Pd. google.com

A more conventional laboratory-scale synthesis involves the reaction of common iron(III) salts, such as iron(III) nitrate, with valeric acid. researchgate.net This method is part of a broader strategy for creating various iron(III) carboxylates. researchgate.net The reaction typically proceeds by mixing the iron salt and valeric acid in a suitable solvent, followed by isolation of the resulting this compound product.

Table 1: Comparison of Direct Synthesis Methods for Iron(III) Carboxylates This table is interactive. Click on the headers to sort.

| Method | Iron Precursor | Carboxylic Acid Source | Key Conditions | Reference |

| Organometallic Decomposition | Organometallic Iron Compound | Valeric Acid (stoichiometric excess) | Heating under N₂ atmosphere | google.com |

| Catalyzed Metal Reaction | Metallic Iron | Valeric Acid | Addition of a trivalent iron compound | google.com |

| Salt Metathesis | Iron(III) Nitrate | Valeric Acid | Standard laboratory conditions | researchgate.net |

Solvothermal and Pyrolytic Methods for Iron Oxide Nanomaterial Precursors Employing Valerate

This compound and analogous complexes are valuable as precursors in the synthesis of iron oxide nanomaterials through methods like pyrolysis and solvothermal synthesis. In these processes, the iron-valerate complex is thermally decomposed to yield well-defined nanoparticles.

Pyrolytic Methods Pyrolysis, or thermal decomposition, involves heating the precursor material in a controlled environment. Research has demonstrated that iron(III) salts of various carboxylic acids, including valeric acid, can be synthesized and subsequently decomposed by heat to produce iron-containing nanocomposites. researchgate.net The characteristics of the final nanocomposite are influenced by the structure of the initial carboxylate. researchgate.net

Solvothermal Methods Solvothermal synthesis is another widely used technique where chemical reactions occur in a sealed, heated vessel containing a solvent at a temperature above its boiling point. mdpi.commdpi.com This method is effective for producing crystalline iron oxide nanoparticles with controlled size and shape. mdpi.comresearchgate.net In a typical solvothermal synthesis of iron oxides, an iron precursor like iron(III) chloride (FeCl₃) is used. mdpi.commdpi.com While many studies use oleic acid, the principles apply to valeric acid as well. The iron salt reacts with a carboxylate source, which can be valeric acid or one of its salts (e.g., sodium valerate), in a high-boiling point solvent such as ethylene (B1197577) glycol. mdpi.commdpi.com The valerate can act as a capping agent, adsorbing to the surface of the forming nanoparticles to control their growth and prevent aggregation. mdpi.com The reaction mechanism often involves the formation of an intermediate iron(III) valerate complex, which is then reduced by the solvent (like ethylene glycol) to form the final iron oxide nanoparticles. mdpi.com

Table 2: Parameters in Valerate-Based Precursor Methods for Iron Oxides This table is interactive. Click on the headers to sort.

| Method | Precursor Example | Key Reagents | Temperature | Product | Reference |

| Pyrolysis | Iron(III) Valerate | Iron(III) Valerate | High Temperature | Iron-containing nanocomposites | researchgate.net |

| Extraction-Pyrolytic | Gadolinium(III) Valerate | Gd Valerate, Fe Caproate | 350–550 °C | Doped Iron Oxides | mdpi.comnih.gov |

| Solvothermal | FeCl₃ + Valerate source | FeCl₃, Valeric Acid, Ethylene Glycol | ~200 °C | Iron Oxide Nanoparticles | mdpi.commdpi.com |

Ligand-Templated Syntheses of Iron(III) Complexes Incorporating Valerate Derivatives

Ligand-templated synthesis involves the use of a pre-organized ligand molecule to direct the formation of a specific complex structure. While direct examples involving this compound are not prominent in the literature, the principles can be understood from analogous iron(III) carboxylate systems.

In this approach, a multidentate ligand provides a structural scaffold that dictates the coordination geometry around the iron(III) center. For instance, the reaction of new bidentate ligands based on acylpyrazolonepyridines with iron(III) chloride can afford specific mononuclear iron(III) complexes. innoscience.ruresearchgate.net The structure of the ligand pre-determines the final complex architecture. innoscience.ruresearchgate.net

Similarly, iron(III) complexes can be formed with various multidentate pyridinyl or diamine-bis(phenolate) ligands. rsc.orgrsc.org These ligands create a specific coordination pocket for the iron(III) ion. rsc.orgrsc.org A valerate anion could potentially be incorporated into such a pre-defined coordination sphere as an ancillary or counter-ligand, filling a coordination site not occupied by the primary templating ligand. The synthesis would typically involve reacting an iron(III) salt with the primary multidentate ligand, followed by the introduction of the valerate source. rsc.org

Mechanistic Investigations of this compound Formation Pathways

Understanding the mechanisms of this compound formation is crucial for controlling the synthesis and purity of the final product. Investigations have revealed complex pathways and intermediates.

A significant challenge in the synthesis of iron(III) carboxylates is the high propensity of iron(III) to form oxo-bridged clusters. google.com Due to the oxophilicity of Fe³⁺, syntheses of iron(III) carboxylates often yield trimeric iron clusters with μ₃-O²⁻ centers rather than the desired pure, homoleptic monomeric species. google.com This tendency is exacerbated by the presence of water and air during the synthesis, which can lead to non-stoichiometric products. google.com

The mechanism of thermal decomposition for iron(III) carboxylates, including the formate (B1220265) analogue, has been shown to be a competitive process. researchgate.net It can proceed through either the decomposition of the carboxylate anion itself or via an electron transfer from the anion to the Fe(III) center, reducing it to Fe(II). researchgate.net These competing pathways influence the composition of the gaseous byproducts and the final solid residue. researchgate.net

In solvothermal syntheses of iron oxide nanoparticles using iron precursors and carboxylates, the mechanism is believed to involve the initial formation of an iron-carboxylate complex, such as iron(III) acetate (B1210297) in related systems. mdpi.com This intermediate complex is then reduced by the polyol solvent (e.g., ethylene glycol) at high temperatures, leading to the nucleation and growth of the iron oxide nanoparticles. mdpi.com

Furthermore, mechanistic studies of iron-catalyzed reactions suggest the possible involvement of high-valent iron-oxo species as highly reactive intermediates. nih.gov While studied in the context of C-H functionalization, the formation of such species could play a role in the complex equilibria and reaction pathways present during the synthesis of this compound and its subsequent transformations. nih.gov The binding of the valerate anion to the iron center or a growing nanoparticle surface is a critical step that can suppress competing reactions and direct the formation of specific products. digitellinc.com

Coordination Chemistry and Structural Elucidation of Ferric Valerate Systems

Elucidation of Valerate (B167501) Binding Modes to Iron(III) Centers

The valerate ligand, a carboxylate, can coordinate to the iron(III) center in several ways, including monodentate, bidentate (chelating), and bridging modes. mdpi.com This flexibility in coordination allows for the formation of a diverse range of ferric valerate complexes, from simple mononuclear species to more complex polynuclear architectures. mdpi.com The specific binding mode adopted is influenced by factors such as the reaction conditions, the presence of other ligands, and the solvent system used.

Analysis of Coordination Geometries and Ligand Field Environments around Iron(III)

The iron(III) centers in this compound complexes typically exhibit coordination numbers of 4, 5, or 6, leading to various coordination geometries. numberanalytics.com The most common geometries are tetrahedral, square pyramidal, and octahedral. numberanalytics.comnih.gov The specific geometry is dictated by the number and type of coordinating ligands, including the valerate anions and any other co-ligands present in the coordination sphere.

The ligand field environment around the iron(III) ion in these complexes is determined by the arrangement and nature of the coordinating atoms. The oxygen atoms of the valerate ligands create a specific ligand field that influences the splitting of the d-orbitals of the iron(III) ion. anl.gov This d-orbital splitting is a critical factor in determining the electronic and magnetic properties of the complex, such as its spin state (high-spin or low-spin). anl.govbeilstein-journals.org In most this compound complexes, the iron(III) ion is in a high-spin state, which is characteristic for iron(III) in an oxygen-rich coordination environment. researchgate.netnih.gov

Characterization of Polynuclear and Oxo-Bridged Iron(III) Carboxylate Architectures

A significant feature of iron(III) carboxylate chemistry is the propensity to form polynuclear clusters, often with oxo- or hydroxo-bridges. mdpi.comresearchgate.net These clusters are of great interest due to their relevance in bioinorganic chemistry and materials science. mdpi.com this compound is no exception and can form a variety of polynuclear and oxo-bridged architectures. mdpi.comresearchgate.net

These structures are often built around a core of multiple iron(III) centers linked by bridging oxygen atoms (oxo or hydroxo groups) and further bridged by the carboxylate groups of the valerate ligands. researchgate.netresearchgate.net The formation of these clusters can be influenced by the reaction conditions, with hydrolysis of the iron(III) salt often leading to the incorporation of oxo or hydroxo bridges.

Among the various polynuclear architectures, trinuclear iron(III) carboxylate clusters are a particularly well-studied class of compounds. mdpi.comnih.govnih.gov These complexes often adopt a "basic carboxylate" structure, featuring a central oxo-anion (µ₃-O) that bridges three iron(III) centers arranged in a triangular fashion. mdpi.comnih.gov The edges of this iron triangle are then typically bridged by six carboxylate ligands, such as valerate. mdpi.com

The general formula for these trinuclear oxo-centered complexes is often represented as [Fe₃O(OOCR)₆L₃]ⁿ⁺, where R is the alkyl group of the carboxylate (in this case, the butyl group of valerate) and L represents a terminal ligand, which can be a solvent molecule like water or another coordinating species. nih.gov These trinuclear clusters are of significant interest due to their magnetic properties, which arise from the exchange interactions between the three high-spin iron(III) centers mediated by the central oxo-bridge and the carboxylate bridges. nih.govnih.gov

Spectroscopic Techniques for Probing Iron(III) Coordination and Electronic Structure

⁵⁷Fe Mössbauer spectroscopy is a powerful tool for investigating the local environment of iron atoms in a sample. mdpi.com It is particularly useful for determining the oxidation state and spin state of iron in complexes like this compound. beilstein-journals.orgmdpi.com The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). beilstein-journals.org

For this compound, the isomer shift is expected to be in the range characteristic of high-spin Fe(III). researchgate.netuu.nl The quadrupole splitting provides information about the symmetry of the electric field gradient at the iron nucleus, which is influenced by the arrangement of the surrounding ligands. beilstein-journals.orgumich.edu Temperature-dependent Mössbauer studies can also reveal magnetic ordering phenomena and spin crossover behavior, although the latter is less common for Fe(III) complexes compared to Fe(II). beilstein-journals.org

Table 1: Representative Mössbauer Parameters for Iron(III) Complexes

| Compound Type | Oxidation State | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

|---|---|---|---|---|

| High-Spin Fe(III) Octahedral | +3 | High | 0.4 - 0.5 | 0.5 - 0.9 |

| High-Spin Fe(III) Tetrahedral | +3 | High | 0.2 - 0.4 | 0.3 - 0.7 |

| Low-Spin Fe(III) Octahedral | +3 | Low | 0.0 - 0.3 | 0.8 - 2.0 |

Note: These are typical ranges and can vary depending on the specific ligand environment.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saspectroscopyonline.com In the context of this compound, these techniques are invaluable for understanding the coordination of the valerate ligand to the iron(III) center. ksu.edu.saresearchgate.net

The vibrational frequencies of the carboxylate group (COO⁻) are particularly informative. The positions of the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching bands, and the difference between them (Δν = ν_as - ν_s), can be used to distinguish between different coordination modes (monodentate, bidentate chelating, and bridging). researchgate.net For instance, a larger Δν value is generally indicative of a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging mode. The appearance of new vibrational bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the Fe-O stretching modes, providing direct evidence of ligand-metal bond formation. encyclopedia.pub

UV-Visible Spectroscopy for Electronic Transitions and Charge Transfer Bands

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within molecules and complexes. For this compound, as with other iron(III) carboxylate complexes, the absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones. ijrpr.commsu.edu The resulting spectrum provides valuable information about the electronic structure of the complex.

The electronic spectra of iron(III) carboxylate systems are typically characterized by intense and broad absorption bands in the UV and visible regions. researchgate.net These bands primarily arise from ligand-to-metal charge transfer (LMCT) transitions. researchgate.netnsc.ru In an LMCT transition, an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. In the case of this compound, this involves the transfer of an electron from an oxygen atom of the valerate ligand to the Fe(III) center.

The absorption spectrum of a this compound complex is expected to display several types of electronic transitions:

π → π* Transitions: These high-energy transitions occur within the carboxylate group of the valerate ligand, which contains π bonds. They are typically observed in the far ultraviolet region. researchgate.net

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carboxylate group) to an anti-bonding π* orbital. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): These are the most prominent features in the visible spectrum of high-spin Fe(III) complexes. The energy of these bands is sensitive to the nature of the ligand and the coordination environment of the iron center. For Fe(III)-carboxylate complexes, these bands are responsible for their characteristic colors. researchgate.netrsc.org The excitation of these LMCT bands can lead to the photoreduction of Fe(III) to Fe(II). researchgate.net

The specific wavelengths and intensities of these absorption bands provide a detailed fingerprint of the this compound complex's electronic environment.

Table 1: Typical Electronic Transitions and Absorption Bands for Iron(III)-Carboxylate Complexes

| Transition Type | Wavelength Region (nm) | Description |

| π → π | < 200 | High-energy transition within the carboxylate ligand. |

| n → σ | 180 - 240 | Transition of a non-bonding electron to an anti-bonding σ* orbital. ijrpr.com |

| LMCT (Carboxylate to Fe(III)) | 300 - 800 | Broad, intense bands responsible for the visible color. Involves electron transfer from ligand oxygen to the iron d-orbitals. nsc.ru |

| d-d Transitions | Visible Region | Transitions between the d-orbitals of the Fe(III) center. These are often weak and obscured by the intense LMCT bands. bath.ac.uk |

Single-Crystal X-ray Diffraction Analysis of this compound Compounds

In a SC-XRD experiment, a single crystal of the compound is mounted and rotated in a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. youtube.com This diffraction pattern is mathematically deconstructed to generate a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined with high precision. carleton.edu

For a this compound compound, SC-XRD analysis would be expected to reveal an iron(III) center in a high-spin state with an octahedral coordination geometry, as is common for Fe(III) complexes. mdpi.comwikipedia.org The coordination sphere around the iron atom would be completed by oxygen atoms from the carboxylate groups of the valerate ligands and potentially from solvent molecules like water. mdpi.com The valerate ligands can coordinate to the iron center in several ways, such as monodentate, bidentate chelation, or as a bridging ligand connecting two iron centers, leading to the formation of mononuclear or polynuclear structures. The analysis would precisely measure the Fe-O bond lengths, which are indicative of the +3 oxidation state of the iron. mdpi.com

Table 2: Representative Crystallographic Data for an Iron(III) Carboxylate Complex (Iron(III) Salicylate)

This table presents data for Iron(III) Salicylate, Fe[(HSal)(Sal)(H₂O)₂], as a representative example to illustrate the type of information obtained from a single-crystal X-ray diffraction study of an iron(III) carboxylate complex. mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃FeO₈ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 7.24 |

| b (Å) | 74.79 |

| c (Å) | 4.85 |

| β (°) | 90 |

| Volume (ų) | 2626.5 |

| Z (Formula units per cell) | 4 |

| Coordination Geometry | Octahedral |

| Fe-O Bond Lengths (Å) | 1.925 - 2.092 |

Theoretical and Computational Investigations of Ferric Valerate Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds in metal complexes. nih.govnih.gov DFT has become a standard method for studying iron-containing molecules due to its balance of computational cost and accuracy. mpg.deresearchgate.net

For ferric valerate (B167501), DFT calculations can model the geometry of the complex, where the central Fe(III) ion is coordinated to three valerate ligands. The valerate anions typically act as bidentate ligands, coordinating to the iron center through the oxygen atoms of the carboxylate group. mdpi.com This results in a coordination sphere around the iron ion, often with a distorted octahedral geometry. mdpi.com

DFT studies on analogous Fe(III)-carboxylate systems reveal significant insights into the bonding. The interaction between the iron 3d orbitals and the oxygen 2p orbitals of the valerate ligands is key to the complex's stability and properties. mpg.de Calculations can quantify the Fe-O bond distances and analyze the charge distribution, showing the partial covalent character of these bonds. mpg.de The analysis of the density of states (DOS) provides a detailed picture of the molecular orbitals, identifying the contributions of iron and ligand orbitals to the frontier orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity and spectroscopic properties. mpg.denih.gov In many Fe(III)-carboxylate systems, DFT calculations show a significant splitting between the majority (spin up) and minority (spin down) states, confirming the high-spin nature of the iron center. mpg.de

Table 1: Representative Theoretical Data for Fe(III)-Carboxylate Complexes from DFT Calculations Data synthesized from studies on analogous systems.

| Parameter | Typical Calculated Value | Significance |

| Fe-O Bond Length | 1.99 - 2.04 Å mdpi.com | Indicates the strength and nature of the coordination bond. |

| Fe-O-Fe Angle (in clusters) | 119° - 121° mdpi.com | Crucial for determining magnetic coupling in polynuclear complexes. |

| Mulliken Charge on Fe | +1.4 to +1.6 | Reflects the extent of electron donation from ligands to the metal center. |

| HOMO-LUMO Gap | Variable | Determines electronic transitions and photochemical reactivity. |

| Spin Density on Fe | ~4.2 - 4.5 | Confirms the localization of unpaired electrons on the high-spin Fe(III) center. |

Molecular Dynamics Simulations to Model Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mtu.edu For a molecule like ferric valerate, with its flexible pentyl chains, MD simulations are invaluable for exploring its conformational dynamics and interactions with its environment, such as solvents or other molecules. researchgate.net

An MD simulation of this compound would begin by defining a force field, which includes parameters for bond lengths, angles, and dihedrals within the valerate ligands and the Fe-O coordination sphere. researchgate.net These parameters are often derived from quantum chemical calculations to ensure accuracy. mtu.edu The system is then typically placed in a simulation box, often with solvent molecules like water, to model its behavior in solution.

Table 2: Potential Insights from Molecular Dynamics (MD) Simulations of this compound

| Simulation Aspect | Information Gained | Relevance |

| Ligand Conformation | Distribution of dihedral angles of the pentyl chains. | Understanding the steric bulk and shape of the molecule. |

| Solvent Interaction | Radial distribution function of solvent around the Fe center. | Assessing solvent accessibility and its role in ligand exchange reactions. |

| Coordination Sphere Dynamics | Fluctuations in Fe-O bond lengths and angles. | Probing the stability and flexibility of the primary coordination sphere. |

| Complex Aggregation | Simulation of multiple this compound molecules. | Investigating potential for self-assembly or cluster formation. |

Computational Prediction of Spin States and Magnetic Anisotropy in Iron(III) Valerate Complexes

The magnetic properties of this compound are determined by the electronic configuration of the Fe(III) ion. Iron(III) has a d⁵ electron configuration and, in complexes with carboxylate ligands, typically adopts a high-spin (HS) state with a total electron spin S = 5/2. nih.govmdpi.com Computational methods can predict the relative energies of different spin states (e.g., high-spin vs. low-spin or intermediate-spin) to confirm the ground state. rsc.orgresearchgate.net For Fe(III) carboxylates, the HS state is generally found to be the most stable. nih.gov

Once the ground spin state is established, calculations can probe the magnetic anisotropy, which is the directional dependence of the molecule's magnetic properties. arxiv.org This is described by the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). A non-zero D value indicates that the spin states are split in energy even without an external magnetic field, leading to an energy barrier for the reorientation of the magnetic moment. This property is particularly relevant for the study of single-molecule magnets (SMMs). mdpi.comresearchgate.net

Ab initio and DFT calculations are used to compute these magnetic parameters. rsc.orgufl.edu The magnetic anisotropy in mononuclear Fe(III) complexes arises from spin-orbit coupling effects. arxiv.org Studies on trigonal-bipyramidal Fe(III) complexes show that the ligand field environment, dictated by the coordinating atoms, is crucial in determining the magnitude and sign of the ZFS parameters. rsc.orgresearchgate.net For a potential this compound complex, theoretical calculations would be essential to predict its magnetic anisotropy and assess its potential as a molecular magnet.

Table 3: Computationally Predicted Magnetic Properties for High-Spin (S=5/2) Fe(III) Complexes Data based on analogous systems.

| Magnetic Parameter | Description | Typical Calculated Values | Significance |

| Spin State (S) | Total electron spin of the ground state. | 5/2 (High-Spin) nih.gov | Determines the fundamental magnetic character. |

| Axial ZFS (D) | Axial zero-field splitting parameter. | -2 to +4 cm⁻¹ nih.gov | Magnitude of the energy barrier to magnetization reversal. |

| Rhombic ZFS (E/D) | Rhombic zero-field splitting parameter ratio. | 0 to 0.33 nih.gov | Describes the deviation from perfect axial symmetry. |

| Magnetic Coupling (J) | Exchange interaction constant in polynuclear complexes. | -1 to -10 cm⁻¹ (antiferromagnetic) ufl.edu | Characterizes the magnetic interaction between metal centers. |

Elucidation of Reaction Mechanisms involving this compound through Computational Approaches

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often experimentally inaccessible. le.ac.uk For this compound, these approaches can elucidate mechanisms for reactions such as ligand substitution, redox processes, and catalytic cycles. rsc.orgresearchgate.net

DFT calculations are widely used to explore the potential energy surface of a reaction. rsc.org By locating the structures of reactants, products, intermediates, and transition states, a complete energy profile for a proposed mechanism can be constructed. This allows for the determination of activation energy barriers, which are critical for understanding reaction rates. rsc.orgresearchgate.net

For instance, in catalytic C-H activation, a reaction where iron complexes are often employed, computational studies on Fe(IV)O complexes with carboxylate ligands have shown how the electronic nature of the ligand influences reactivity. rsc.org These studies reveal that the reaction often proceeds via a hydrogen atom transfer (HAT) mechanism and that the spin state of the complex can change along the reaction coordinate (a phenomenon known as two-state reactivity). rsc.org Similarly, the mechanism of photochemical reactions of Fe(III)-carboxylate complexes, which often involve a ligand-to-metal charge transfer (LMCT) followed by decarboxylation, has been investigated computationally. researchgate.netnih.gov For this compound, computational modeling could predict its viability as a catalyst and the likely mechanisms it would follow in various chemical transformations. nih.gov

Table 4: Computational Approaches to Studying Reaction Mechanisms of Iron Carboxylates

| Reaction Type | Computational Method | Key Insights |

| Ligand Exchange | DFT with solvent models | Calculation of binding energies and activation barriers for substitution. nih.gov |

| C-H Activation | DFT, QM/MM | Identification of transition states, reaction intermediates, and rate-determining steps. le.ac.ukrsc.org |

| Photodecomposition | Time-Dependent DFT (TD-DFT) | Calculation of excited states (e.g., LMCT) and subsequent reaction pathways. researchgate.netnih.gov |

| Redox Reactions | DFT, Cyclic Voltammetry Simulation | Prediction of redox potentials and electron transfer mechanisms. nih.gov |

Reactivity and Catalytic Applications of Ferric Valerate and Derived Species

Ferric Valerate (B167501) as a Precursor for Heterogeneous and Homogeneous Catalysts

Ferric valerate, an iron(III) salt of valeric acid, serves as a versatile precursor for the synthesis of both homogeneous and heterogeneous catalysts. The use of metal carboxylates, including valerates, is a recognized strategy in materials science and catalysis for generating well-defined catalytic species. In homogeneous catalysis, iron complexes are valued for their low cost, low toxicity, and diverse reactivity, existing in multiple oxidation states. researchgate.net However, for industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and recyclability. mdpi.commdpi.com this compound can be effectively used to bridge this gap.

The transformation of a homogeneous iron precursor like this compound into a heterogeneous catalyst typically involves its immobilization on a solid support. mdpi.com Common supports include silica (B1680970), molecular sieves, or polymers. mdpi.comnih.gov For example, iron complexes can be anchored onto functionalized silica surfaces or encapsulated within the pores of zeolites like MCM-41. mdpi.com Another approach involves the high-temperature pyrolysis of the iron precursor with sources of nitrogen and carbon to create atomically dispersed single-atom Fe-N-C catalysts, a strategy that has gained significant attention for its high catalytic efficiency. nih.gov

The utility of metal valerates as precursors is documented. For instance, gadolinium(III) valerate has been used in an extraction-pyrolytic method to produce gadolinium-doped iron oxide nanocrystalline powders. researchgate.net Similarly, ferrous valerate is mentioned as a catalyst in the preparation of beta-acyloxy-carboxylic acids, highlighting the catalytic relevance of iron valerate species. google.com These examples underscore the principle that this compound can be thermally decomposed or reacted on a support material to generate catalytically active iron oxide nanoparticles or single-atom sites. The choice of support and preparation conditions determines the final properties of the heterogeneous catalyst, such as particle size, dispersion, and catalytic activity. mdpi.com

The table below summarizes strategies for converting molecular iron compounds into heterogeneous catalysts, a process for which this compound is a suitable precursor.

| Support Material | Catalyst Type | Targeted Application | Reference |

| Silica (MCM-41, MCM-48) | Anchored Iron Complexes | Oxidation Reactions | mdpi.com |

| Nitrogen-Doped Carbon | Single-Atom Iron (Fe-N-C) | Aerobic Oxidation | nih.gov |

| Polyvinylpyridine Grafted Chitosan | Supported Fe(III) ions | C-H Bond Activation | mdpi.com |

| Merrifield Resin | Anchored Fe(II) Complex | Carbamate Synthesis | mdpi.com |

Role of this compound in Carboxylic Acid Conversion Reactions (e.g., Ketonization, Ketenization)

Iron catalysts, including simple salts and coordination complexes, are effective in promoting the conversion of carboxylic acids into other valuable chemical compounds. Carboxylic acids can undergo a variety of transformations, such as conversion to esters, amides, or alcohols. transformationtutoring.com However, direct conversion can be challenging; for instance, the reaction with amines tends to form unreactive carboxylate salts, necessitating the use of activating agents or catalysts. libretexts.org

One important set of reactions is the ketonization and ketenization of carboxylic acids. Ketonization is a de-carboxylation reaction where two carboxylic acid molecules react to form a ketone, water, and carbon dioxide. Iron oxides are well-known heterogeneous catalysts for this process, particularly in the valorization of biomass-derived acids like acetic and propionic acid.

While specific studies detailing the use of this compound for ketonization are not widely available, the catalytic activity of other iron carboxylates is documented. For example, ferrous valerate has been employed as a catalyst in reactions involving carboxylic acids. google.com The general mechanism for iron-catalyzed ketonization on a surface like iron oxide involves the adsorption of the carboxylic acid onto the catalyst surface, followed by the formation of a carboxylate intermediate. This intermediate then undergoes further reaction and decarboxylation to yield the ketone. It is plausible that this compound, under reaction conditions, would decompose to form catalytically active iron oxide species that facilitate these transformations.

The table below outlines common conversion reactions for carboxylic acids where iron catalysts, potentially derived from this compound, could play a role.

| Reactant | Reagent(s) | Product | General Catalyst Type | Reference |

| Carboxylic Acid | H₂O | Carboxylic Acid (self-exchange) | Acid/Base | transformationtutoring.com |

| Carboxylic Acid | ROH, H+ | Ester | Acid (e.g., Fischer Esterification) | libretexts.org |

| Carboxylic Acid | Amine, DCC | Amide | Activating Agent | libretexts.org |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol | Reducing Agent | transformationtutoring.com |

| Two Carboxylic Acids | Heat | Ketone + CO₂ + H₂O | Metal Oxide (e.g., Iron Oxide) | N/A |

Investigation of Reactive Iron Intermediates Generated from this compound in Catalysis

The catalytic activity of iron complexes often involves the formation of highly reactive, transient intermediates. In many oxidation reactions, high-valent iron species, such as iron(IV) (ferryl) and iron(V) (perferryl), are key players. nih.govresearchgate.net These species are potent oxidizing agents capable of performing challenging chemical transformations. While direct spectroscopic studies on intermediates generated from this compound are limited, the principles derived from other iron systems provide a strong basis for understanding its potential reactivity.

High-valent iron-oxo species are central to the catalytic cycles of many iron-containing enzymes, like cytochrome P450. nih.gov In synthetic systems, these intermediates can be generated from Fe(III) precursors through various activation strategies. nih.gov For example, the reaction of an Fe(III) complex with an oxidant like hydrogen peroxide or peroxy acids can lead to the formation of Fe(IV) and Fe(V) species. researchgate.net The decomposition of ferrate(VI) is another route known to produce these reactive intermediates. nih.gov

The detection and characterization of these transient species are challenging. Techniques such as stopped-flow UV-visible spectroscopy, Mössbauer spectroscopy, and resonance Raman spectroscopy are employed to identify them. nih.gov Kinetic modeling and Density Functional Theory (DFT) calculations are also crucial tools to distinguish between different high-valent species and to elucidate their reaction mechanisms. nih.gov In a catalytic system involving this compound, it is hypothesized that under oxidative conditions, the Fe(III) center would be converted to these high-valent intermediates, which would then act as the primary oxidant for the substrate. The valerate ligand would influence the stability and reactivity of these intermediates by modulating the electronic properties of the iron center.

| Iron Intermediate | Oxidation State | Common Precursor State | Method of Generation | Reference |

| Iron(IV)-oxo (Ferryl) | Fe(IV) | Fe(III) or Fe(VI) | Reaction with oxidants, decomposition of Fe(VI) | nih.govresearchgate.net |

| Iron(V)-oxo (Perferryl) | Fe(V) | Fe(VI) | Decomposition of Fe(VI) | nih.govresearchgate.net |

| Iron(IV)-hydroxide | Fe(IV) | Fe(III) | Flash-quench techniques | nih.gov |

| Iron(III)-azide | Fe(III) | Fe(II) | Reaction with λ3-azidoiodane | nih.gov |

Iron(III)-Mediated Radical Processes involving Valerate Ligands

Iron(III) complexes are well-established mediators of radical reactions, most notably in Atom Transfer Radical Polymerization (ATRP). researchgate.netrsc.org In these processes, the iron complex reversibly activates a dormant species (like an alkyl halide) to generate a radical, which then participates in the desired chemical transformation. The iron(III) species is reduced to iron(II) upon activation and is subsequently re-oxidized in a persistent radical effect, allowing for controlled reaction kinetics. rsc.org

A typical system involves an iron(III) salt (e.g., FeCl₃ or FeBr₃), a ligand, and an initiator, although some systems can function without an additional initiator. rsc.org The ligand, which could be a phosphine (B1218219) or an amine, plays a critical role in tuning the redox potential and solubility of the iron complex, thereby controlling the polymerization process. researchgate.net While many studies use phosphine-based ligands, the carboxylate group of the valerate ligand in this compound can also influence the coordination sphere of the iron center.

In processes other than polymerization, iron(III) can mediate radical C-H bond functionalization. Mechanistic studies have shown that an iron(II) precatalyst can be oxidized to an iron(III)-azide complex, which then acts as a radical trap to react with an alkyl radical generated through a separate hydrogen abstraction step. nih.gov This forms the final C-N bond.

In a system involving this compound, the valerate ligand itself could potentially participate in radical processes. Under certain conditions, such as thermolysis or photolysis, homolytic cleavage of the iron-oxygen bond could occur, generating a valeryloxyl radical. This radical could then undergo decarboxylation to form a butyl radical. Alternatively, the valerate ligand can simply act as part of the coordination sphere, influencing the electronic properties of the iron center to mediate radical reactions initiated by other species in the system. researchgate.netrsc.org

| Reaction Type | Role of Iron(III) | Ligand Type | Key Mechanism Step | Reference |

| Atom Transfer Radical Polymerization (ATRP) | Catalyst/Mediator | Phosphorus-containing | Reversible atom transfer to control radical concentration | rsc.org |

| C(sp3)-H Azidation | Radical Trap | Pybox | Combination of alkyl radical with Fe(III)-azide complex | nih.gov |

| Controlled Radical Polymerization | Mediator | Acetylacetonate (B107027) | Reduction of Fe(III) to Fe(II) activator | rsc.org |

| Oxidation of Phenols | Catalyst | Picolinic Acid | Generation of radicals under UV light | acs.org |

Advanced Analytical Methodologies for Ferric Valerate Research Non Clinical Scope

Chromatographic Separation Techniques (e.g., HPLC, GC) for Complex Analysis

Chromatographic techniques are paramount for the separation and analysis of ferric valerate (B167501) from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and versatile methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like ferric valerate. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode, where a nonpolar stationary phase is used with a polar mobile phase. For a compound such as this compound, which may possess some degree of polarity, careful selection of the column and mobile phase composition is critical to achieve optimal separation.

A significant challenge in the HPLC analysis of metal complexes like this compound is their potential to interact with residual metals in the HPLC system, leading to peak bridging and the appearance of multiple speciation peaks. A strategic approach to mitigate this is the in-situ derivatization of the ligand with an excess of a specific metal ion, such as iron(III) chloride, to form a single, stable complex that can be readily analyzed. nih.gov

For charged analytes, ion-pair chromatography (IPC) offers an effective separation strategy. technologynetworks.comslideshare.netshimadzu.com In this technique, an ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic ion-pair with the charged this compound species. This allows for its retention and separation on a reversed-phase column. The choice of the ion-pairing reagent and its concentration are critical parameters that need to be optimized for successful separation.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a salt of a carboxylic acid, is generally non-volatile. Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable form suitable for GC analysis. weber.hugcms.czlibretexts.orgresearchgate.netsigmaaldrich.com This typically involves converting the carboxylate group into a less polar and more volatile ester. Common derivatization reagents for carboxylic acids include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and alkylating agents. sigmaaldrich.com The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of this compound to its volatile derivative. sigmaaldrich.com

The table below summarizes typical parameters for these chromatographic techniques.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Instrumentation | HPLC system with pump, injector, column, and detector (e.g., UV-Vis, DAD). | Gas chromatograph with injector, column in an oven, and detector (e.g., FID, MS). |

| Sample Requirements | Soluble in the mobile phase, non-volatile. | Volatile and thermally stable (often requires derivatization for this compound). |

| Derivatization | May be used for detection enhancement or to improve peak shape. | Often necessary to increase volatility and thermal stability. weber.hugcms.czlibretexts.orgresearchgate.netsigmaaldrich.com |

| Typical Columns | Reversed-phase (e.g., C18, C8), ion-exchange. | Capillary columns with various stationary phases (e.g., polysiloxanes). |

| Detectors | UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS). | Flame Ionization Detector (FID), Mass Spectrometer (MS). |

Spectrophotometric Methods for Iron(III) Quantification in Valerate Systems

Spectrophotometric methods are widely used for the quantification of iron(III) in various complexes, including valerate systems, due to their simplicity, speed, and cost-effectiveness. These methods are typically based on the formation of a colored complex between iron(III) and a specific chromogenic reagent.

The fundamental principle involves the reaction of ferric ions with a ligand to produce a colored species that absorbs light at a specific wavelength. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the iron(III) complex, following the Beer-Lambert law. A validation of a spectrophotometric method for the determination of iron(III) impurities in an iron protein-succinylate complex syrup demonstrated a linear response over a range of 0.005-0.2% of iron(III) with a high correlation coefficient (r=0.9999). nih.gov The accuracy of this method was found to be very satisfactory, with recovery rates between 97% and 99%. nih.gov

Common chromogenic reagents for iron(III) include thiocyanate (B1210189), sulfosalicylic acid, and various hydroxamic acids. The choice of reagent depends on factors such as the desired sensitivity, selectivity, and the pH of the sample matrix. For instance, a method using thioglycolic acid in a basic medium has been successfully validated for determining iron(III) impurities. nih.gov

The development of a robust spectrophotometric method requires careful optimization of several parameters, including:

Wavelength of Maximum Absorbance (λmax): This is the wavelength at which the colored complex shows the highest absorbance, providing maximum sensitivity.

pH: The formation of the iron(III)-ligand complex is often pH-dependent. The optimal pH must be determined and buffered to ensure reproducible results.

Reagent Concentration: A sufficient excess of the chromogenic reagent is necessary to ensure complete complexation of the iron(III) ions.

Reaction Time and Stability: The time required for the color to develop fully and the stability of the colored complex over time should be established.

The table below presents key parameters of a validated spectrophotometric method for iron(III) determination.

| Parameter | Value | Reference |

| Wavelength (λmax) | 535 nm | nih.gov |

| Linear Range | 0.005 - 0.2% | nih.gov |

| Correlation Coefficient (r) | 0.9999 | nih.gov |

| Accuracy (Recovery) | 97 - 99% | nih.gov |

| Intra-day Precision (RSD) | 1.4% | nih.gov |

| Limit of Quantitation | 0.005% | nih.gov |

Mass Spectrometric Approaches for Molecular Identification and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the molecular identification and structural confirmation of this compound. It provides precise information about the mass-to-charge ratio (m/z) of the compound and its fragments, enabling unambiguous identification and elucidation of its chemical structure.

Electrospray Ionization (ESI)-MS is a particularly suitable technique for the analysis of metal complexes like this compound. wikipedia.orgyoutube.comlibretexts.org ESI is a "soft" ionization technique that allows the transfer of intact molecular ions from solution to the gas phase with minimal fragmentation. wikipedia.orglibretexts.org This is crucial for observing the molecular ion of the this compound complex and determining its molecular weight. ESI-MS can also be used to study the speciation of iron complexes in solution. researchgate.net

Tandem Mass Spectrometry (MS/MS) , often coupled with ESI, provides further structural information. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a "fingerprint" of the molecule's structure. This fragmentation pattern can be used to confirm the identity of the compound and to elucidate the connectivity of the atoms within the molecule. High-performance liquid chromatography coupled with ESI-MS/MS is a powerful tool for characterizing commercial fertilizers containing ferric chelates. nih.gov

The interpretation of the mass spectra of organometallic compounds can be complex, but the isotopic distribution pattern of iron provides a characteristic signature that aids in the identification of iron-containing ions. uvic.ca

Key information obtained from mass spectrometry includes:

Molecular Weight: The m/z of the molecular ion provides the molecular weight of the this compound complex.

Stoichiometry: The mass spectrum can reveal the ratio of iron to valerate ligands in the complex.

Fragmentation Pattern: MS/MS experiments provide information about the structural fragments of the molecule, aiding in its structural elucidation.

Isotopic Distribution: The characteristic isotopic pattern of iron helps to confirm the presence of iron in the detected ions. uvic.ca

Integration of Nanomaterials in Sample Preparation and Detection for Valerate Compounds

Nanomaterials are increasingly being integrated into analytical methodologies to enhance the efficiency of sample preparation and the sensitivity of detection for a variety of compounds, including metal-carboxylate complexes. In the context of this compound research, nanomaterials offer several potential advantages.

Magnetic Nanoparticles for Sample Preparation:

Iron oxide nanoparticles (IONPs), particularly magnetite (Fe3O4) and maghemite (γ-Fe2O3), are widely used as magnetic adsorbents for the extraction and preconcentration of organic and inorganic compounds from complex samples. researchgate.netwikipedia.orgmdpi.com These nanoparticles possess a high surface area-to-volume ratio and can be easily separated from the sample solution using an external magnetic field, simplifying the extraction process. researchgate.net

For the analysis of this compound, IONPs can be functionalized with specific ligands that have a high affinity for the valerate moiety or the ferric ion. This would allow for the selective extraction of this compound from a complex matrix, followed by its elution and analysis using chromatographic or spectroscopic techniques. The surface of IONPs can be modified, for example, through carboxylation, to alter their interaction with the target analyte. nih.gov

Nanomaterials for Enhanced Detection:

Nanomaterials can also be employed to enhance the sensitivity of detection methods. For instance, gold or silver nanoparticles can be used in colorimetric assays where their aggregation, induced by the presence of the analyte, leads to a visible color change. While not yet specifically reported for this compound, this approach holds promise for the development of rapid and sensitive screening methods.

The table below highlights the potential applications of nanomaterials in this compound analysis.

| Application Area | Nanomaterial | Function | Potential Advantage |

| Sample Preparation | Magnetic Iron Oxide Nanoparticles (IONPs) | Selective extraction and preconcentration of this compound. researchgate.netmdpi.com | Rapid and efficient separation, reduced solvent consumption. researchgate.net |

| Detection | Gold/Silver Nanoparticles | Colorimetric sensing based on nanoparticle aggregation. | High sensitivity, potential for visual detection. |

| Drug Delivery Research | Biocompatible Metal-Organic Frameworks | Encapsulation and delivery of related compounds. rsc.org | Targeted delivery and controlled release studies. |

Validation Strategies for Non-Clinical Analytical Methods for Iron(III) Valerate

The validation of analytical methods is a critical requirement in non-clinical research to ensure that the data generated are reliable, reproducible, and fit for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures. researchgate.netloesungsfabrik.deich.orgeuropa.eugmp-compliance.org The validation of methods for the analysis of iron(III) complexes should follow these principles. researchgate.net

The key validation parameters that must be evaluated for an analytical method for this compound include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear response is typically demonstrated by a high correlation coefficient (e.g., r > 0.999). nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is determined. Recoveries in the range of 97-103% are generally considered acceptable. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below summarizes the key validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to measure the analyte in the presence of interferences. | No interference at the retention time or wavelength of the analyte. |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r) ≥ 0.999. |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 98.0% to 102.0%. |

| Precision (RSD) | Agreement between repeated measurements. | RSD ≤ 2%. |

| LOD/LOQ | Lowest detectable/quantifiable concentration. | Determined based on signal-to-noise ratio or standard deviation of the response. |

| Robustness | Insensitivity to small changes in method parameters. | No significant change in results with minor variations in parameters. |

Applications in Materials Science and Nanotechnology Utilizing Ferric Valerate Precursors

Fabrication of Iron Oxide Nanoparticles from Ferric Valerate (B167501) or Related Precursors

The synthesis of iron oxide nanoparticles (IONPs) with controlled size, shape, and phase is crucial for their application. nih.gov Various methods, including co-precipitation, thermal decomposition, and sol-gel processes, are commonly employed, with the choice of precursor being a critical factor in determining the final properties of the nanoparticles. nih.govresearchgate.net While common precursors include iron salts like chlorides and sulfates, as well as organometallic compounds like iron acetylacetonate (B107027) and iron oleate, related carboxylate compounds such as valerates are also utilized. researchgate.netrsc.orgacs.orgthno.org

A notable method for producing nanocrystalline iron oxides is the extraction-pyrolytic method (EPM). mdpi.comnih.gov Research has demonstrated the use of a mixed precursor system to synthesize gadolinium-doped iron oxides. In this process, an iron-containing extract, specifically iron(III) caproate in caproic acid, is mixed with a gadolinium-containing extract, which is gadolinium(III) valerate in valeric acid. mdpi.comnih.govresearchgate.net The subsequent pyrolysis of this precursor mixture leads to the formation of iron oxide nanoparticles. mdpi.com

The thermal decomposition of the precursor is a key step where the organometallic compounds break down to form the desired metal oxide. rsc.org The temperature of pyrolysis plays a significant role in the final phase of the iron oxide. For instance, in the absence of additives, the complete transformation of the initial magnetic phase (magnetite) to the less magnetic hematite (B75146) phase can occur at temperatures around 550 °C. mdpi.com However, the introduction of a valerate-containing additive, such as gadolinium(III) valerate, into the iron precursor solution can significantly influence the phase composition of the resulting nanoparticles. mdpi.comnih.gov This demonstrates that related valerate precursors can be instrumental in controlling the fabrication of specific iron oxide nanoparticle phases.

Development of Magnetic Materials with Controlled Properties Derived from Ferric Valerate Synthesis

The magnetic properties of iron oxide nanoparticles are highly dependent on their phase (e.g., magnetite, maghemite, or hematite), size, and crystallinity. researchgate.net Ferromagnetic materials like iron exhibit strong magnetic interactions due to electronic exchange forces, leading to spontaneous magnetization below a certain temperature known as the Curie temperature. researchgate.net Ferrimagnetic materials, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), also show spontaneous magnetization but arise from antiparallel magnetic moments of unequal magnitude. researchgate.netredalyc.org Hematite (α-Fe₂O₃), on the other hand, is antiferromagnetic but can exhibit weak ferromagnetism. mdpi.com The ability to control which phase is formed during synthesis is therefore critical for developing magnetic materials with desired characteristics.

The use of valerate-containing precursors has been shown to be an effective strategy for controlling these properties. In the extraction-pyrolytic synthesis of gadolinium-doped iron oxides, the addition of gadolinium(III) valerate to an iron(III) caproate precursor directly influences the magnetic characteristics of the final product. mdpi.comnih.gov Research has shown that the presence of more than 2.5 mol% of gadolinium valerate in the precursor mixture inhibits the transformation of magnetite to hematite during thermal treatment at 550 °C. mdpi.comnih.gov

| Gadolinium Content (mol %) | Resulting Phase Composition | Effect on Magnetite-to-Hematite Transformation | Magnetic Properties |

|---|---|---|---|

| 0 | Hematite (α-Fe₂O₃) with residual magnetic phase | Transformation is nearly complete | Low magnetization, increased coercivity typical for hematite |

| 0.5 | Primarily Hematite (α-Fe₂O₃) | No significant effect | Similar to the undoped sample |

| 2.5 | Mixture of Hematite (α-Fe₂O₃) and Spinel (Fe₃O₄/γ-Fe₂O₃) | Inhibition begins | Increased presence of magnetic phase compared to lower Gd content |

| 12.5 | Primarily Spinel (Fe₃O₄/γ-Fe₂O₃) | Significant inhibition | Dominated by properties of the magnetic spinel phase |

| 50.0 | Spinel (Fe₃O₄/γ-Fe₂O₃) | Strong inhibition | Characteristic of ferrimagnetic spinel phase |

| 75.0 | Spinel (Fe₃O₄/γ-Fe₂O₃) | Very strong inhibition | Characteristic of ferrimagnetic spinel phase |

Surface Modification and Hybrid Material Development using Valerate Complexes

Surface modification of nanoparticles is essential to prevent aggregation, improve stability, and add new functionalities. acs.orgresearchgate.netmdpi.com This is often achieved by coating the nanoparticle core with organic or inorganic materials. acs.orgconicet.gov.ar Carboxylic acids are commonly used for surface functionalization of metal oxide nanoparticles due to the strong bond that can form between the carboxyl group and the nanoparticle surface. conicet.gov.ar

While direct studies on this compound for surface modification are not prominent, research on analogous systems provides insight into the potential role of valerate complexes. For instance, ab initio molecular dynamics simulations have been used to understand the functionalization mechanism of cobalt nanoparticles with valeric acid. rsc.org The study revealed that valeric acid molecules effectively adsorb onto the nanoparticle surface, a process that can be divided into stages of effective adsorption, structural rearrangement, and finally, the formation of a stable coating. rsc.org This type of interaction, where the carboxylate group binds to the metal surface, is a model for how this compound could potentially be used to functionalize iron or iron oxide surfaces.

Valerate complexes are also used in the development of organic-inorganic hybrid materials. One example is the synthesis of a valerate nanohybrid for controlled-release applications. researchgate.net In this work, valeric acid anions were intercalated into zinc layered hydroxide (B78521) (ZLH) through a coprecipitation method. researchgate.net The resulting material, a valerate-ZLH nanohybrid, consists of organic valerate anions situated between inorganic ZLH layers, creating a stable hybrid material with enhanced thermal stability compared to the unbound valeric acid. researchgate.net This demonstrates the utility of valerates in creating structured, functional hybrid materials.

Exploration of this compound as a Component or Precursor for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linker molecules. frontiersin.orgnih.gov Iron-based MOFs (Fe-MOFs) are of particular interest due to the low toxicity, redox activity, and cost-effectiveness of iron. frontiersin.orgnih.gov The synthesis of Fe-MOFs typically involves the reaction of an iron salt (e.g., ferric chloride) with a multidentate organic linker, often a polycarboxylate like terephthalic acid (1,4-benzenedicarboxylic acid), in a suitable solvent under solvothermal conditions. nih.govrsc.orgmdpi.com The strong affinity of Fe³⁺ ions for carboxylate groups leads to the formation of stable chemical structures. frontiersin.org

The structure and properties of a MOF are determined by the geometry of the metal node and the organic linker. While linkers like terephthalic acid are common for well-known Fe-MOFs such as the MIL series (e.g., MIL-101, MIL-88, MIL-53), the vast library of potential organic linkers allows for the design of countless different frameworks. nih.govmdpi.comrsc.org

The direct use of this compound as a primary building block in the synthesis of Fe-MOFs has not been extensively reported in the literature. Valeric acid is a monodentate carboxylate, meaning it has only one point of connection. Traditional MOF construction requires polydentate linkers (having two or more connecting points) to build a stable, porous three-dimensional network. However, monodentate carboxylates, sometimes referred to as modulators, can play a crucial role in MOF synthesis. They can compete with the primary linker for coordination sites on the metal cluster, influencing the kinetics of crystal nucleation and growth. This can lead to better control over crystal size, morphology, and defect density.

Therefore, while this compound is unlikely to act as a framework-forming linker itself, it could potentially be explored as a precursor in Fe-MOF synthesis in several ways:

As the iron source: this compound could serve as a soluble and reactive source of Fe³⁺ ions, which then coordinate with a suitable polydentate linker.

As a synthesis modulator: The valerate anion could act as a modulator, competing with the primary linker to control the crystallization process, potentially leading to higher quality crystals or different morphologies. rsc.org

In the synthesis of derived materials: Fe-MOFs can be used as precursors themselves, which upon pyrolysis, transform into porous carbon materials embedded with iron nanoparticles or iron carbides. frontiersin.org this compound could be incorporated into a precursor mixture that is then pyrolyzed to yield functional materials.

Further research is needed to explore these potential roles for this compound in the synthesis of novel MOFs and MOF-derived materials.

Interactions and Environmental/biological Fate of Ferric Valerate Chemical Perspective

Ligand Exchange and Complexation Dynamics of Ferric Valerate (B167501) with Other Chemical Species

There is a lack of specific research findings on the ligand exchange and complexation dynamics of ferric valerate. In general, the substitution of ligands in iron(III) complexes is a well-established area of coordination chemistry. chemguide.co.uksavemyexams.com The lability of a complex, meaning the ease with which its ligands can be replaced, is influenced by factors such as the electronic structure of the metal ion and the nature of the entering and leaving ligands. libretexts.org For instance, the replacement of water ligands in the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, by other ligands like chloride or thiocyanate (B1210189) is a common example of ligand exchange. chemguide.co.uk It is plausible that the valerate ligands in a this compound complex could be exchanged for other ligands, but the kinetics and thermodynamics of such reactions have not been specifically reported for this compound.

Hydrolytic Stability and Speciation of this compound in Aqueous Systems

The stability of iron complexes is crucial in various environmental and industrial contexts. nih.govresearchgate.net However, without specific stability constants for this compound complexes, it is not possible to construct an accurate speciation diagram or provide quantitative data on its hydrolytic stability.

Iron(III) Valerate Interactions with Model Biological Ligands and Macromolecules (non-clinical, purely chemical interaction)

There are no specific studies found that investigate the purely chemical interactions of iron(III) valerate with model biological ligands and macromolecules. Research on the interaction of other iron(III) complexes with biological molecules like human serum albumin and DNA has been conducted, revealing binding affinities and modes of interaction. mdpi.com Such studies often employ techniques like spectrofluorimetric titration and molecular docking to elucidate the nature of these interactions. mdpi.com It is known that iron complexes can interact with proteins and nucleic acids, and these interactions are fundamental to understanding their biological activity. bdu.edu.et However, in the absence of experimental data for this compound, any discussion on its potential interactions with biological ligands remains hypothetical.

Photochemical Reactivity of this compound under Environmental Conditions

The photochemical reactivity of this compound under environmental conditions has not been specifically documented. The photochemical behavior of iron species, in general, is an active area of research, particularly in atmospheric and aquatic chemistry. nih.govnih.gov The presence of organic ligands can significantly influence the photochemical properties of iron complexes. nih.gov For example, the irradiation of some organic Fe(III) complexes with sunlight can lead to the reduction of Fe(III) to Fe(II). nih.gov Studies on other ferric complexes, such as ferric-perfluorooctanoic acid complexes, have shown that UV light can induce decomposition. nih.gov The molecular structure of a compound plays a critical role in its photochemical reactivity. numberanalytics.com Without specific experimental results for this compound, its behavior upon exposure to environmental light conditions cannot be described.

Q & A

Q. What protocols ensure robust peer review of this compound research, particularly in detecting omitted data or selective reporting?

- Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw datasets and analysis code via repositories like Zenodo. Use tools like GRANULAR for transparency in methodological reporting .

Comparative Table: Analytical Techniques for this compound Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.